

Synthesis Protocol for 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B1346673

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly fluoroquinolone antibiotics. Its structure, featuring a fluorine substituent and multiple functional groups, makes it an attractive scaffold for medicinal chemistry research. This document provides a detailed, proposed protocol for the synthesis of **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid**, based on established methodologies for quinoline synthesis. The presented protocol is a reliable and reproducible method for obtaining the target compound in good yield and purity.

Proposed Synthetic Pathway

The synthesis of **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid** can be achieved through a multi-step process, commencing with the reaction of 2-fluoroaniline with diethyl 2-oxomalonate, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester. This approach is a modification of the Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinolines.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	CAS Number
2-Fluoroaniline	C ₆ H ₆ FN	111.12	348-54-9
Diethyl 2-oxomalonate	C ₇ H ₁₀ O ₅	174.15	609-09-6
Diphenyl ether	C ₁₂ H ₁₀ O	170.21	101-84-8
Sodium hydroxide	NaOH	40.00	1310-73-2
Hydrochloric acid	HCl	36.46	7647-01-0
Ethanol	C ₂ H ₅ OH	46.07	64-17-5
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	60-29-7
Anhydrous magnesium sulfate	MgSO ₄	120.37	7487-88-9

Table 2: Expected Yields and Product Specifications

Parameter	Expected Value
Product Name	8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
CAS Number	36308-79-9
Molecular Formula	C ₁₀ H ₆ FNO ₃
Molecular Weight	207.16
Appearance	Off-white to pale yellow solid
Melting Point	>300 °C
Purity (by HPLC)	≥98%
Theoretical Yield	85-90%

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-fluorophenyl)amino)maleate

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (11.1 g, 0.1 mol) and diethyl 2-oxomalonate (17.4 g, 0.1 mol).
- Add ethanol (100 mL) to the flask and stir the mixture at room temperature for 30 minutes.
- Heat the reaction mixture to reflux and maintain for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, diethyl 2-((2-fluorophenyl)amino)maleate, can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate

- In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add diphenyl ether (100 mL).
- Heat the diphenyl ether to 250 °C with stirring.
- Slowly add the crude diethyl 2-((2-fluorophenyl)amino)maleate from Step 1 to the hot diphenyl ether.
- The ethanol formed during the reaction will distill off.
- Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.
- Allow the reaction mixture to cool to room temperature.
- Add diethyl ether (100 mL) to the cooled mixture to precipitate the product.
- Collect the solid product by vacuum filtration and wash with diethyl ether.

- The crude ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate can be used in the next step.

Step 3: Synthesis of **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid**

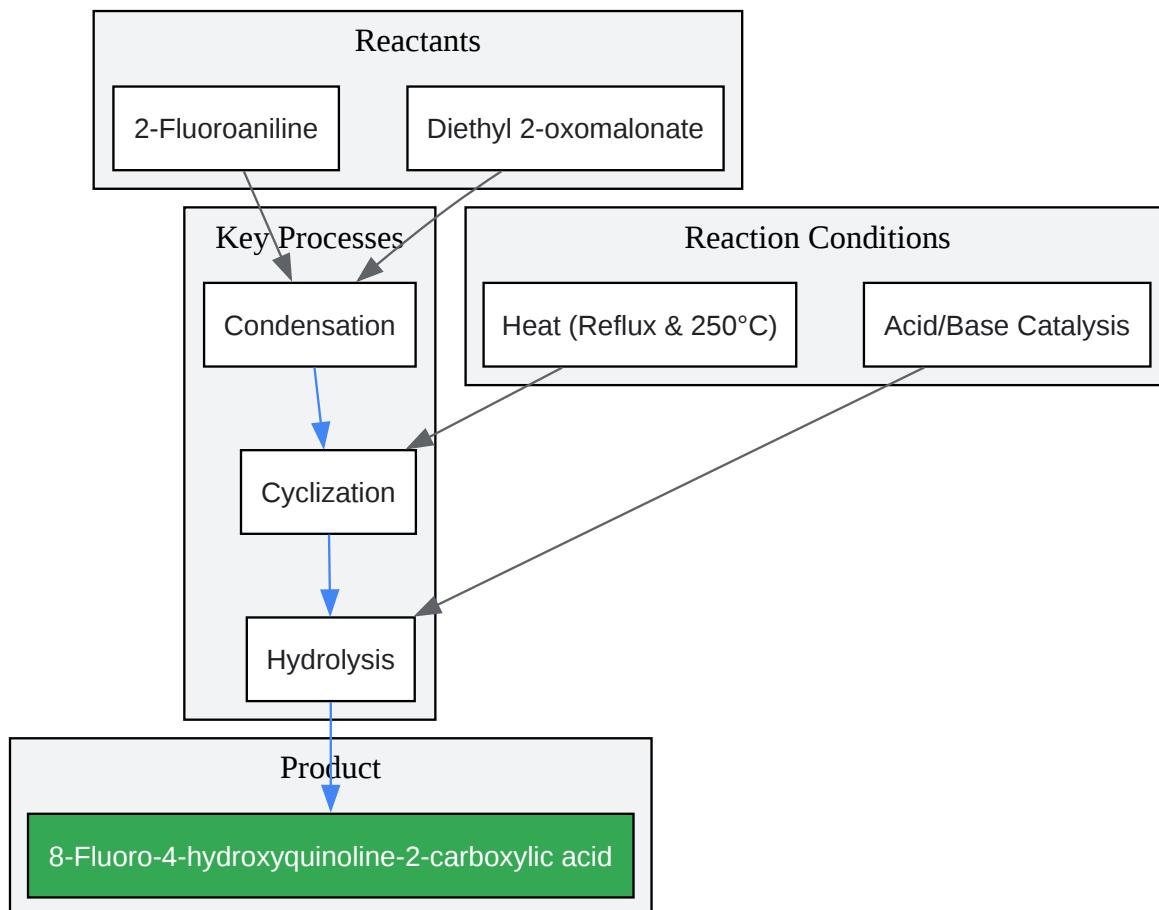
- Suspend the crude ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL) in a 250 mL round-bottom flask.
- Heat the mixture to reflux with stirring for 2 hours.
- Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
- Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
- A precipitate of **8-fluoro-4-hydroxyquinoline-2-carboxylic acid** will form.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
- The product can be further purified by recrystallization from ethanol if necessary.

Visualizations



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Caption: Experimental workflow for the synthesis of **8-Fluoro-4-hydroxyquinoline-2-carboxylic acid**.

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Caption: Logical relationships in the synthesis of the target compound.

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